4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol

Catalog No.
S13857754
CAS No.
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-...

Product Name

4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol

IUPAC Name

4-[(cyclopropylmethylamino)methyl]oxan-4-ol

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c12-10(3-5-13-6-4-10)8-11-7-9-1-2-9/h9,11-12H,1-8H2

InChI Key

WTLCJGRTGAKHAH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2(CCOCC2)O

4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol is a chemical compound with the molecular formula C10H19NO2C_{10}H_{19}NO_2 and a molecular weight of 185.26 g/mol. The compound features a tetrahydro-2H-pyran ring, which is a six-membered cyclic ether containing one oxygen atom, and is substituted with a cyclopropylmethylamino group. The structure indicates potential for various interactions due to its functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

The reactivity of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol can be characterized by its ability to undergo nucleophilic substitutions and condensation reactions, typical of compounds containing amine and alcohol functionalities. For instance, the hydroxyl group can participate in dehydration reactions, while the amine can engage in acylation or alkylation reactions. Specific reaction pathways would depend on the presence of other reagents and conditions.

Synthesis of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol may involve multi-step organic reactions. A general approach could include:

  • Formation of Tetrahydro-2H-pyran: Starting from appropriate aldehydes or ketones, tetrahydropyran can be synthesized via cyclization reactions.
  • Amine Substitution: The cyclopropylmethylamine can be introduced through nucleophilic substitution at the hydroxymethyl position of the tetrahydropyran.
  • Purification: The final product can be purified using techniques such as column chromatography or recrystallization.

Interaction studies involving 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol could focus on its binding affinity to various biological targets such as receptors or enzymes. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively.

Several compounds share structural similarities with 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-(cyclopropylmethyl)-7-(tetrahydro-2H-pyran-4-yloxy)methyl)-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine1422138-37-10.79Contains an imidazo ring
(Tetrahydrofuranyl)methanamine hydrochloride184950-35-40.77Features a tetrahydrofuran moiety
4-(2-Aminoethyl)tetrahydro-2H-pyran65412-03-50.95Contains an aminoethyl side chain
Methyl-(tetrahydropyran-4-ylmethyl)amine439081-52-40.88Methyl substitution on pyran

These compounds demonstrate variations in functional groups and ring structures that may influence their biological activities and synthetic pathways.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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